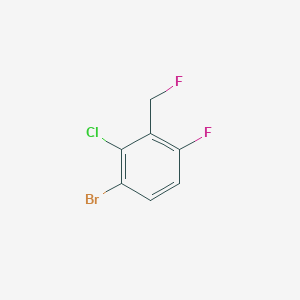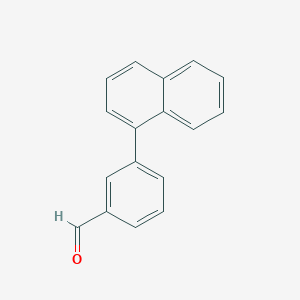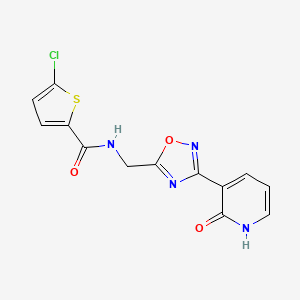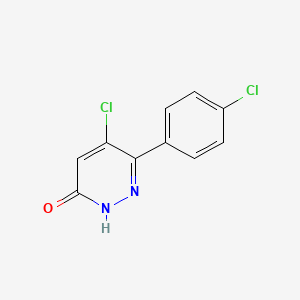
1-Brom-2-chlor-4-fluor-3-(fluormethyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-fluorobenzyl fluoride is an organic compound with the molecular formula C7H3BrClF2 It is a halogenated benzyl fluoride derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-6-fluorobenzyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl fluoride typically involves the halogenation of a benzyl fluoride precursor. One common method is the electrophilic aromatic substitution reaction, where a benzyl fluoride is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-chloro-6-fluorobenzyl fluoride may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques like distillation and recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-6-fluorobenzyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The benzyl fluoride moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol or benzylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl fluorides, such as 3-hydroxy-2-chloro-6-fluorobenzyl fluoride.
Oxidation: Formation of 3-bromo-2-chloro-6-fluorobenzaldehyde or 3-bromo-2-chloro-6-fluorobenzoic acid.
Reduction: Formation of 3-bromo-2-chloro-6-fluorobenzyl alcohol or 3-bromo-2-chloro-6-fluorobenzylamine.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzyl fluoride depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to its molecular targets through halogen bonding and hydrophobic interactions. Additionally, the benzyl fluoride moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloro-6-fluorobenzyl alcohol: This compound has a hydroxyl group instead of a fluoride group, making it more hydrophilic and reactive in certain chemical reactions.
3-Bromo-2-chloro-6-fluorobenzyl chloride: This compound has a chloride group instead of a fluoride group, which can influence its reactivity and applications in organic synthesis.
3-Bromo-2-chloro-6-fluorotoluene: This compound lacks the benzyl fluoride moiety, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-Bromo-2-chloro-6-fluorobenzyl fluoride is unique due to the presence of multiple halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and materials science research.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRUUWDPYZESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)
![(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2574234.png)
![N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2574235.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)


![1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol](/img/structure/B2574243.png)
![ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574244.png)
![N-(2,3-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574245.png)
![1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574246.png)
![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)
![3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2574248.png)
